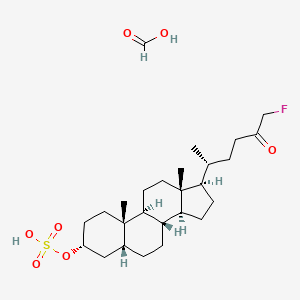
AAA-10 (formic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AAA-10 (formic) is an orally active inhibitor of intestinal bacterial bile salt hydrolase (BSH). It has shown significant inhibitory activity against B. thetarBSH and B. longumrBSH with IC50 values of 10 nM and 80 nM, respectively . This compound is primarily used for research purposes and is not intended for human consumption.
Vorbereitungsmethoden
The preparation of AAA-10 (formic) involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration . The preparation method for in vivo formula involves dissolving the drug in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O .
Analyse Chemischer Reaktionen
AAA-10 (formic) undergoes various chemical reactions, including inhibition of bile salt hydrolase activity in bacterial cultures. It significantly inhibits the deconjugation of glycochenodeoxycholic acid-d4 or taurocholic acid-d4 substrates of human feces . The major products formed from these reactions include decreased abundances of deoxycholic acid (DCA) and lithocholic acid (LCA) in mice feces .
Wissenschaftliche Forschungsanwendungen
AAA-10 (formic) has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for its inhibitory effects on intestinal bacterial bile salt hydrolase . In biological research, it is used to study the effects of bile salt hydrolase inhibition on gut microbiota and its potential therapeutic applications . In medical research, it is explored for its potential to modulate bile acid metabolism and its implications in diseases related to bile acid dysregulation .
Wirkmechanismus
The mechanism of action of AAA-10 (formic) involves the inhibition of intestinal bacterial bile salt hydrolase (BSH). By inhibiting BSH, AAA-10 (formic) reduces the deconjugation of bile acids, leading to decreased levels of deoxycholic acid (DCA) and lithocholic acid (LCA) in the gut . This inhibition results in high colonic exposure and low gut permeability .
Vergleich Mit ähnlichen Verbindungen
AAA-10 (formic) is unique in its potent inhibitory activity against B. thetarBSH and B. longumrBSH. Similar compounds include other BSH inhibitors, but AAA-10 (formic) stands out due to its high specificity and potency . Other similar compounds may include different BSH inhibitors with varying degrees of efficacy and specificity .
Eigenschaften
Molekularformel |
C26H43FO7S |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;formic acid |
InChI |
InChI=1S/C25H41FO5S.CH2O2/c1-16(4-6-18(27)15-26)21-8-9-22-20-7-5-17-14-19(31-32(28,29)30)10-12-24(17,2)23(20)11-13-25(21,22)3;2-1-3/h16-17,19-23H,4-15H2,1-3H3,(H,28,29,30);1H,(H,2,3)/t16-,17-,19-,20+,21-,22+,23+,24+,25-;/m1./s1 |
InChI-Schlüssel |
OOBRPALODBKZDR-UTTLLEKRSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C(=O)O |
Kanonische SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


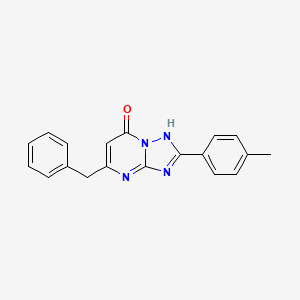
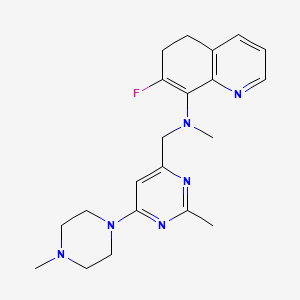
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
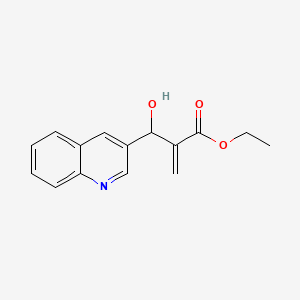
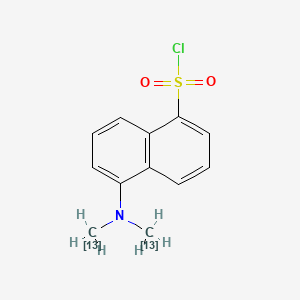
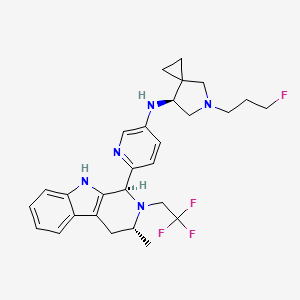
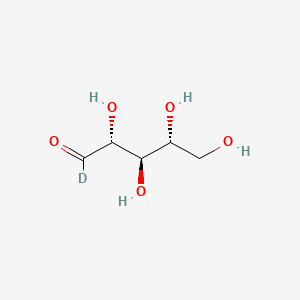
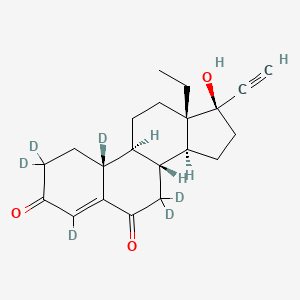
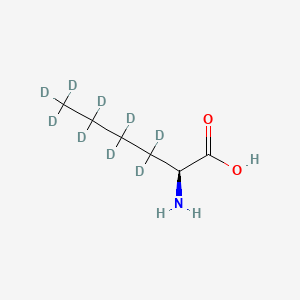
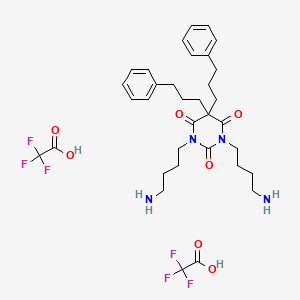
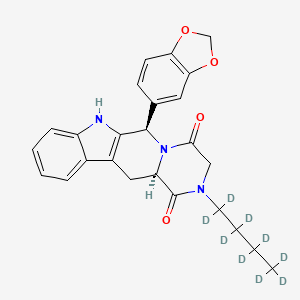
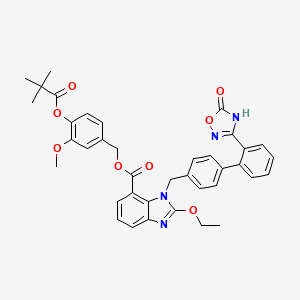
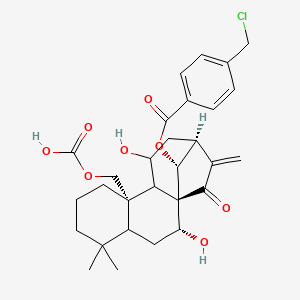
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
